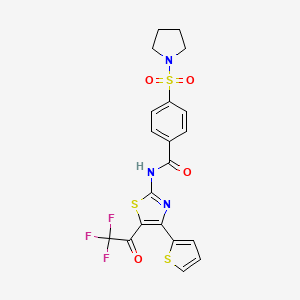

![molecular formula C15H12F5NO2S B2867526 2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide CAS No. 2180764-92-3](/img/structure/B2867526.png)

2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

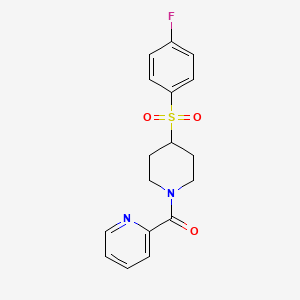

The compound “2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common structural motif in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a trifluoromethyl group attached to the phenyl ring. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization : A study focused on the synthesis of novel N-substituted phenyl benzenesulfonylureas, including compounds similar to the specified benzenesulfonamide. These compounds were synthesized through condensation and characterized using NMR, IR, and ESI-MS, highlighting their potential in various chemical applications (Ta-n, 2015).

Chemical Transformations and Reactions : Research on oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium−copper catalyst system under air was conducted. This study is significant for understanding the chemical properties and potential applications in organic synthesis (Miura et al., 1998).

Crystal and Molecular-Electronic Structure Analysis : An investigation into the crystal and molecular-electronic structure of sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provided insights into their electronic structure and kinetic properties. This research is crucial for understanding the molecular behavior of similar benzenesulfonamide compounds (Rublova et al., 2017).

Incorporation into Complex Molecular Structures : The incorporation of the (trifluoromethyl)thio group into benzo[e][1,2]thiazine 1,1-dioxide scaffold via a reaction with benzenesulfonamide was reported. This transformation underscores the compound's versatility in forming complex molecular structures (Xiao et al., 2013).

Development of pH-Responsive Compounds : Research on Mn2+ complexes containing sulfonamide groups with pH-responsive relaxivity explored the potential of these complexes in biological and chemical sensing applications. This is particularly relevant for understanding the interaction of benzenesulfonamides with metal ions (Uzal-Varela et al., 2020).

Wirkmechanismus

Target of Action

It is suggested that the compound may have a high affinity for multiple receptors , which could indicate a broad spectrum of biological activities.

Mode of Action

The mode of action of the compound involves its interaction with its targets. Increasing fluorination dramatically increases binding to mammalian DHODHs . This suggests that the compound may exert its effects through enhanced binding to its targets, leading to changes in their function.

Biochemical Pathways

The compound’s potential to bind with high affinity to multiple receptors suggests that it may influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s increased binding to mammalian dhodhs suggests that it may have good bioavailability

Result of Action

The compound’s potential to bind with high affinity to multiple receptors suggests that it may have a wide range of effects at the molecular and cellular level.

Zukünftige Richtungen

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially developing it into a drug candidate .

Eigenschaften

IUPAC Name |

2,4-difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F5NO2S/c1-21(9-10-2-4-11(5-3-10)15(18,19)20)24(22,23)14-7-6-12(16)8-13(14)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXYEIGCJAHTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

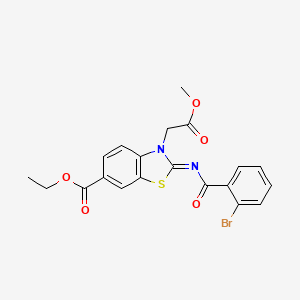

![methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2867445.png)

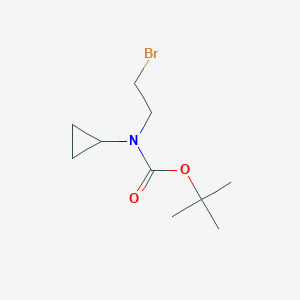

![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867446.png)

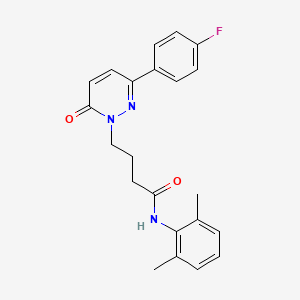

![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)

![1-(3-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2867450.png)

![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)